molecular formula C6H5ClFNO B13410320 2-Chloro-5-fluoro-3-methylpyridin-4-ol

2-Chloro-5-fluoro-3-methylpyridin-4-ol

Cat. No.: B13410320
M. Wt: 161.56 g/mol
InChI Key: IDHJPOCYPRVHGE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylpyridin-4-ol is a halogenated pyridine derivative featuring a hydroxyl group at position 4, a methyl group at position 3, and chlorine and fluorine substituents at positions 2 and 5, respectively. This substitution pattern imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research. Its structure combines electron-withdrawing halogens (Cl, F) with a mildly electron-donating methyl group, creating a polarized aromatic system that may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

2-chloro-5-fluoro-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H5ClFNO/c1-3-5(10)4(8)2-9-6(3)7/h2H,1H3,(H,9,10)

InChI Key

IDHJPOCYPRVHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C(C1=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable nucleophile, such as a hydroxide ion, under basic conditions . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoro-3-methylpyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and solvents can further improve the overall yield and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-methylpyridin-4-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. Reaction conditions typically involve basic or neutral pH and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted pyridines with different functional groups replacing the chloro or fluoro substituents.

    Oxidation: Products include ketones, aldehydes, or carboxylic acids, depending on the extent of oxidation.

    Reduction: Products include amines or alcohols, depending on the reducing agent and reaction conditions.

Scientific Research Applications

2-Chloro-5-fluoro-3-methylpyridin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylpyridin-4-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, fluoro, and hydroxyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

2-Chloro-5-fluoropyridin-3-ol
  • Key Differences : Lacks the 3-methyl group and has a hydroxyl at position 3 instead of 4.
  • The hydroxyl at position 3 may exhibit lower acidity compared to position 4 due to reduced resonance stabilization with adjacent halogens .
2-Chloro-5-fluoro-pyrimidin-4-ol
  • Key Differences : Pyrimidine core (two nitrogen atoms) vs. pyridine.
  • Impact : The additional nitrogen in pyrimidine decreases electron density, enhancing susceptibility to nucleophilic attacks. This structural difference may alter bioavailability and metabolic stability in biological systems .
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol
  • Key Differences : Methylsulfanyl (SCH₃) group at position 2 and hydroxyl at position 5 on a pyrimidine ring.
4-{[(E)-3-Chloro-4-fluoro-phenylimino]-methyl}-5-hydroxymethyl-2-methyl-pyridin-3-ol
  • Key Differences: Contains an imino-methyl group and hydroxymethyl substituent.
  • Impact: The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility compared to the target compound.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Ring Type Substituents Melting Point (°C) pKa (Predicted)
2-Chloro-5-fluoro-3-methylpyridin-4-ol C₆H₅ClFNO 175.56 Pyridine 2-Cl, 5-F, 3-CH₃, 4-OH Not reported ~8.2 (OH)*
2-Chloro-5-fluoropyridin-3-ol C₅H₃ClFNO 147.54 Pyridine 2-Cl, 5-F, 3-OH Not reported ~7.5–8.0
2-Chloro-5-fluoro-pyrimidin-4-ol C₄H₂ClFN₂O 148.53 Pyrimidine 2-Cl, 5-F, 4-OH Not reported ~6.5–7.0
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol C₅H₅ClN₂OS 176.63 Pyrimidine 4-Cl, 2-SCH₃, 5-OH 241–243 5.91

*Predicted based on analogous pyridinols.

Key Observations:
  • Acidity : The hydroxyl group in pyrimidine analogs (e.g., 2-Chloro-5-fluoro-pyrimidin-4-ol) is more acidic than in pyridine derivatives due to the electron-withdrawing effect of the second nitrogen.
  • Solubility : Hydroxymethyl or methoxy substituents (e.g., in patent-derived compounds) improve water solubility, whereas methyl groups (as in the target compound) enhance lipophilicity .

Biological Activity

2-Chloro-5-fluoro-3-methylpyridin-4-ol, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-fluoro-3-methylpyridin-4-ol is C₆H₅ClFNO. Its structure includes a pyridine ring substituted with chlorine and fluorine atoms, as well as a hydroxyl group. These substitutions are pivotal for its biological interactions.

Antimicrobial Activity

Recent studies have revealed significant antimicrobial properties of 2-Chloro-5-fluoro-3-methylpyridin-4-ol against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis12
Pseudomonas aeruginosa20

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being particularly susceptible.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. A study evaluated its efficacy against common fungal pathogens:

Table 2: Antifungal Activity Data

Fungal Strain Minimum Inhibitory Concentration (MIC) µg/mL
Candida albicans18
Aspergillus niger25
Fusarium oxysporum30

The data suggests that while the compound is effective against certain fungi, higher concentrations are generally required compared to its antibacterial activity.

The biological activity of 2-Chloro-5-fluoro-3-methylpyridin-4-ol is believed to be linked to its ability to disrupt cellular processes in target organisms. It may inhibit key enzymes involved in cell wall synthesis or interfere with nucleic acid metabolism, although specific mechanisms remain to be fully elucidated.

Case Studies

A notable case study involved the evaluation of this compound in combination with other antibiotics. The synergistic effects were assessed using checkerboard assays, revealing that co-administration with certain β-lactam antibiotics enhanced antimicrobial efficacy against resistant strains.

Table 3: Synergistic Effects Data

Combination FIC Index
2-Chloro-5-fluoro + Penicillin0.5
2-Chloro-5-fluoro + Cefotaxime0.6

A Fractional Inhibitory Concentration (FIC) index below 1 indicates synergy, suggesting that this compound could be a valuable adjuvant in antibiotic therapy.

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